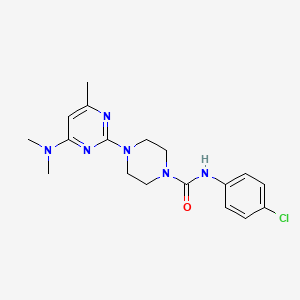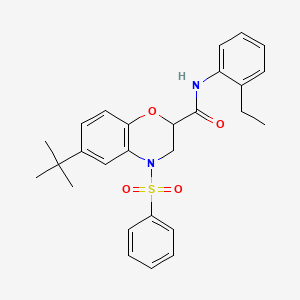
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methylpropanoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of coumarin, which has been extensively studied for its biological and pharmaceutical properties.
Méthodes De Préparation
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methylpropanoate involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the Suzuki–Miyaura cross-coupling reaction of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate and 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate . These methods are carried out under classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .
Analyse Des Réactions Chimiques
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methylpropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organic halides, sodium azides, and propargyl bromide . The major products formed from these reactions include various coumarin derivatives, which have been tested for their antimicrobial, anticancer, and anti-inflammatory properties .
Applications De Recherche Scientifique
This compound has been extensively studied for its scientific research applications. It has shown significant antimicrobial activity against various bacterial strains and has been found to be a potent antimicrobial agent . Additionally, coumarin derivatives, including 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methylpropanoate, have been tested for their anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors properties .
Mécanisme D'action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methylpropanoate involves its interaction with various molecular targets and pathways. . This inhibition leads to the disruption of bacterial cell division and growth, resulting in antimicrobial activity. Additionally, coumarins have been found to exhibit anti-inflammatory and antioxidant activities by modulating various signaling pathways and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methylpropanoate can be compared with other similar coumarin derivatives such as 7-hydroxy-4-methylcoumarin, benzofuran, and benzoxazol . These compounds share similar structural features and biological activities. this compound is unique due to its specific substitution pattern, which imparts distinct biological properties. For instance, it has shown higher antimicrobial activity compared to other coumarin derivatives .
Propriétés
Formule moléculaire |
C20H18O4 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(4-methyl-2-oxo-3-phenylchromen-6-yl) 2-methylpropanoate |
InChI |
InChI=1S/C20H18O4/c1-12(2)19(21)23-15-9-10-17-16(11-15)13(3)18(20(22)24-17)14-7-5-4-6-8-14/h4-12H,1-3H3 |
Clé InChI |
FAADJBUTLQZHDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C(C)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(2-(diethylamino)ethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B14970617.png)
![N-(4-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14970621.png)
![Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B14970626.png)
![3-(4-bromophenyl)-4-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B14970633.png)

![N-(2,3-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14970663.png)

![3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B14970681.png)
![N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B14970684.png)
![2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14970685.png)
![1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B14970697.png)
![N-(4-chlorobenzyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14970702.png)

![5-chloro-2-methoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B14970708.png)
